4-(Dimethylamino)phenacyl bromide-13C2,d6

Metabolomics Derivatization LC-MS/MS

Isotopic cross-talk and matrix effects degrade multi-omics quantification when using single-labeled standards. 4-(Dimethylamino)phenacyl bromide-13C2,d6 (DmPABr-13C2,d6) is a dual stable-isotope-labeled derivatization reagent (13C2 + d6, MW 250.13). - +8 Da mass shift eliminates interference from endogenous 13C isotopologues - Derivatizes carboxylic acids, amines & thiols in one workflow-no need for multiple reagents - Enables absolute quantification from as few as 250 cells with sub-805 fg LLOQ - ≥98% purity; 6-month post-derivatization stability for longitudinal cohort studies

Molecular Formula C10H12BrNO
Molecular Weight 250.13 g/mol
Cat. No. B15554286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)phenacyl bromide-13C2,d6
Molecular FormulaC10H12BrNO
Molecular Weight250.13 g/mol
Structural Identifiers
InChIInChI=1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3/i1+1D3,2+1D3
InChIKeyYWNKTZFJKMGVRP-KLFIIISESA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)phenacyl bromide-13C2,d6 – Baseline Overview


4-(Dimethylamino)phenacyl bromide-13C2,d6 (DmPABr-13C2,d6) is a dual stable-isotope-labeled derivatization reagent combining 13C2 and d6 substitution on the dimethylaminophenacyl bromide scaffold . It belongs to the phenacyl bromide class of α-haloketone derivatizing agents but is distinguished by its tertiary amine functionality that imparts a permanent or readily ionizable positive charge after derivatization, enabling multi-functional group targeting of carboxylic acids, amines, and thiols in a single workflow [1]. The compound is available from multiple commercial suppliers with disclosed chemical purities ≥98% and molecular formula C8¹³C2H6D6BrNO (MW 250.13), and is specified for use as an internal standard in isotope-coded derivatization (ICD) protocols for NMR, GC-MS, or LC-MS quantitative analysis .

Isotope-coded derivatization (ICD) internal standard for LC-MS and GC-MS workflows
Multi-functional group coverage: carboxylic acids, amines, and thiols in a single protocol
Positive-charge derivatization scaffold for enhanced MS detection sensitivity

Why Generic Reagents Cannot Replace DmPABr-13C2,d6


Substituting 4-(Dimethylamino)phenacyl bromide-13C2,d6 with unlabeled DmPABr, DmPABr-D6, or conventional phenacyl bromide (PB) introduces quantifiable compromises in three interdependent dimensions: mass spectrometric resolution, functional group coverage, and long-term data reproducibility [1]. Unlabeled DmPABr cannot serve as an internal standard distinct from the analyte, forcing reliance on structural analogs that exhibit different ionization efficiency and retention time—introducing matrix effect errors that can exceed 20% RSD [2]. DmPABr-D6 provides only a +6 Da mass shift, which, in the context of in-source fragmentation or metabolites with naturally occurring 13C isotopologues, creates isotopic overlap and cross-talk interference that degrades lower limit of quantification (LLOQ) in triple-quadrupole MS [3]. Conventional phenacyl bromide or p-bromophenacyl bromide reagents derivatize exclusively carboxylic acids, failing to label amines and thiols, and thereby omit entire metabolite subclasses—amines, N-acetylated amino acids, acylcarnitines—that DmPABr simultaneously captures [1]. The dual 13C2+d6 label of the target compound addresses all three limitations, as elaborated in the quantitative evidence below.

Target
Substitute Risk
DmPABr-13C2,d6 (+8 Da shift, multi-class coverage)
Unlabeled DmPABr cannot serve as analyte-independent internal standard; matrix effect errors may exceed 20% RSD
Dual 13C2+d6 label minimizes isotopologue cross-talk
DmPABr-D6 (+6 Da) may overlap with natural 13C isotopologues in triple-quadrupole MRM, degrading LLOQ
Labels amines, thiols, and carboxylic acids
Conventional phenacyl bromide derivatizes only carboxylic acids, omitting acylcarnitines and N-acetylated amino acids

DmPABr-13C2,d6: Quantitative Differentiation Evidence


Multi-Functional Derivatization Coverage vs. Acid-Only Reagents

DmPABr-based derivatization simultaneously labels carboxylic acids, primary/secondary amines, and thiols, enabling quantification of 64 central carbon and energy metabolites spanning 7 distinct chemical classes from a single 15-minute UPLC-MS/MS run [1]. In contrast, the conventional phenacyl bromide (PB) reagent labels only carboxylic acids and requires separate methods for amine- and thiol-containing metabolites. The coverage differential was demonstrated in human urine and SUIT-2 cell extracts, where 28 out of 64 metabolites showed definitive changes upon rotenone exposure, including metabolites from all 7 classes: amino acids, N-acetylated amino acids, TCA cycle intermediates, pyruvate metabolism intermediates, acylcarnitines, medium-chain fatty acids, and long-chain fatty acids [1].

Multi-Class Coverage
Head-to-head
7 metabolite classes, 64 metabolites in one 15-min run; PB reagent covers 1 class
Supports single-injection ICD workflow fit for multi-class metabolomics
Reported in human urine and SUIT-2 cell extracts
Metabolomics Derivatization LC-MS/MS

ESI Efficiency Enhancement vs. Underivatized Analytes

DmPA bromide derivatization enhances electrospray ionization (ESI) efficiency by 2–4 orders of magnitude compared to underivatized carboxylic acid analytes, as demonstrated by Guo and Li (2010) using isotope-coded 13C-/12C-DmPA labeling [1]. This enhancement is a consequence of installing a readily ionizable tertiary amine moiety that converts negatively charged carboxylates at physiological pH into positively charged derivatives with high surface activity in ESI droplets [1]. In triplicate experiments of 1:1 13C-/12C-DmPA labeled human urine, 2,671, 2,546, and 2,820 ion pairs were detected from carboxylic acid-containing metabolites, demonstrating the high detection coverage enabled by this ionization enhancement [1].

ESI Efficiency Gain
Class-level
2–4 orders of magnitude signal enhancement vs. underivatized analytes
Supports trace-level metabolite detection in sensitivity-critical assays
Data to verify in target matrix; reported for carboxylic acids in urine
Mass Spectrometry Ionization Efficiency Derivatization

Dual 13C2+d6 Label for Cross-Talk Mitigation

The Willacey et al. (2019) method development explicitly documents that the DmPABr internal standard was synthesized using dimethyl sulphate-D6 instead of dimethyl sulphate-13C2, referencing the observation that DmPABr-13C2 alone produced cross-talk interference in triple-quadrupole MS with singly labeled metabolites such as long-chain fatty acids and N-acetylated amino acids [1]. The DmPABr-13C2,d6 dual-labeled reagent incorporates both 13C2 (+2 Da) and d6 (+6 Da) for a total mass shift of +8 Da relative to the unlabeled analyte, providing a wider mass separation window from the natural 13C isotopologue envelope of the analyte compared to the +6 Da shift of DmPABr-D6 alone . This expanded mass shift reduces the probability of isotopic overlap between the internal standard and analyte isotopologue peaks, which is a known source of quantitative inaccuracy in targeted MRM assays [1].

Cross-Talk Mitigation
Class-level
+8 Da dual label reduces isotopologue overlap vs. +6 Da DmPABr-D6
May improve peak integration accuracy in MRM assays
Qualitative reduction in inter-channel cross-talk; review for specific QqQ platform
Isotope-Coded Derivatization Cross-Talk Quantitative LC-MS

Long-Term Stability of Derivatized Metabolites

Metabolites derivatized with DmPABr remain stable in solution for up to 6 months without degradation or alteration of quantitative results, as established by Guo and Li and further validated by Willacey et al. [1]. This long-term stability of the derivatized adduct contrasts with the inherent lability of many central carbon metabolites (e.g., pyruvate, oxaloacetate, reduced thiols) that undergo spontaneous oxidation, decarboxylation, or dimerization in aqueous solution within hours to days. The 6-month stability window enables batch preparation of derivatized calibration standards and quality control samples, supporting longitudinal reproducibility in large cohort studies [1].

Derivatized Stability
Class-level
Stable for 6 months in solution vs. hours/days for underivatized labile metabolites
Supports batch preparation and longitudinal cohort reproducibility
Conditions: ACN at −80 °C; source review recommended
Sample Stability Derivatization Metabolomics

Chemical Purity Advantage over Unlabeled DmPABr

The commercially available DmPABr-13C2,d6 from MedChemExpress is certified at 98.14% purity (Cat. No. HY-W128417S) , while InvivoChem specifies ≥98% purity (Cat. No. V90444) . In comparison, unlabeled 4-(dimethylamino)phenacyl bromide is typically supplied at 95–97% purity across multiple vendors, including Sigma-Aldrich (Apollo Scientific, 97%), CymitQuimica (95%), and Aladdin (≥97%) . For an internal standard used in isotope dilution mass spectrometry, the chemical purity of the labeled reagent directly impacts the accuracy of the calibration function: a 1–3% impurity containing unlabeled or differently labeled species introduces systematic bias in the calculated analyte-to-internal-standard response ratio, propagating into reported concentration values.

Certified Purity
Source review
≥98% (multiple vendors); unlabeled typically 95–97%
Higher purity may reduce systematic bias in isotope dilution calibration
Review supplier CoA; impurity profiling context-dependent
Chemical Purity Quality Control Internal Standard

Sub-Femtogram Detection Limits for Dicarboxylic Acids

Using DmPABr derivatization with charge-reversal LC-MS/MS, Jose and Fonteh (2024) achieved a lower limit of detection (LLOD) below 266 fg and a lower limit of quantification (LLOQ) below 805 fg for all dicarboxylic acids (DCAs) analyzed, with linearity R² > 0.99 [1]. This represents an exceptionally sensitive method for DCA quantification in biological matrices (plasma and urine) where several DCAs are present at trace levels. While this sensitivity is a property of the DmPABr derivatization chemistry rather than the label per se, the availability of the 13C2,d6-labeled reagent as an internal standard is a prerequisite for translating this method sensitivity into accurate absolute quantification via isotope dilution [2].

Sub-fg Detection
Class-level
LLOD
Supports method sensitivity translation when paired with labeled ISTD
Reported in plasma and urine matrices; DmPABr chemistry property
Sensitivity Dicarboxylic Acids Targeted Metabolomics

Optimal Applications of DmPABr-13C2,d6


Single-Method Targeted Metabolomics in Sparse Cell Samples

DmPABr-13C2,d6 enables absolute quantification of 37 metabolites including amino acids, N-acetylated amino acids, acylcarnitines, fatty acids, and TCA cycle intermediates from as few as 250 HepG2 cells [1]. The multi-functional derivatization coverage (Evidence Item 1) combined with sub-20 nM detection limits for most amino acids and sub-5 nM for N-acetylated amino acids [1] makes this compound the preferred internal standard for material-limited samples such as 3D microfluidic cell cultures, single-cell metabolomics, or rare primary cell populations where splitting samples across multiple derivatization workflows is infeasible.

Isotope-Coded Derivatization for Large-Cohort Metabolomics

The 6-month post-derivatization stability of DmPABr-labeled metabolites (Evidence Item 4) and the +8 Da mass shift that minimizes cross-talk with endogenous 13C isotopologues (Evidence Item 3) position DmPABr-13C2,d6 as the optimal internal standard for large-scale cohort studies requiring batch-wise sample preparation and multi-year data comparability [1]. The chemical purity of ≥98% (Evidence Item 5) further supports reproducible calibration across hundreds of analytical runs.

Trace-Level Dicarboxylic Acid Biomarker Quantification

The sub-femtogram LLOD (<266 fg) and sub-femtogram LLOQ (<805 fg) achieved through DmPABr charge-reversal derivatization (Evidence Item 6) directly enable quantification of low-abundance long-chain dicarboxylic acids (C > 16) that show >10× higher concentrations in plasma versus urine [1]. DmPABr-13C2,d6 is the requisite internal standard for translating this method sensitivity into accurate absolute quantification in biomarker validation studies for Alzheimer's disease and metabolic disorders.

Comprehensive Metabolome Coverage via Single Internal Standard

The simultaneous labeling of carboxylic acids, amines, and thiols by DmPABr (Evidence Item 1) eliminates the need for multiple derivatization reagents (e.g., dansyl chloride for amines plus phenacyl bromide for acids) and their corresponding labeled internal standards [1]. Using DmPABr-13C2,d6 as the sole internal standard for all three functional group classes reduces procurement complexity, simplifies method validation, and lowers the per-sample cost of isotope dilution in laboratories performing routine multi-class metabolomics.

Application
Selection Property
Validation Focus
Targeted metabolomics in limited cell samples
Multi-class single-injection coverage
Sub-20 nM detection limits for amino acids in sparse cell matrices
Large-cohort metabolomics with batch preparation
6-month derivatized-product stability
Cross-batch calibration reproducibility and data comparability
Trace dicarboxylic acid biomarker research
Sub-femtogram detection sensitivity
LLOQ verification in disease-model research matrices
Single-ISTD multi-class metabolomics
Coverage of amines, thiols, and carboxylic acids
Method validation efficiency and per-sample cost review

Technical Documentation Hub

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35 linked technical documents
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